5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride
CAS No.: 2763758-67-2
Cat. No.: VC11634542
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2763758-67-2 |
---|---|
Molecular Formula | C7H13ClN2O2 |
Molecular Weight | 192.64 g/mol |
IUPAC Name | 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C7H12N2O2.ClH/c10-6-2-1-5(9-6)7(11)3-8-4-7;/h5,8,11H,1-4H2,(H,9,10);1H |
Standard InChI Key | PSWXNTBDXXKFJT-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC1C2(CNC2)O.Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Stereochemistry
The molecule consists of a pyrrolidin-2-one ring (a five-membered lactam) connected to a 3-hydroxyazetidine group (a four-membered saturated heterocycle with a hydroxyl substituent). The azetidine’s hydroxyl group at position 3 introduces a chiral center, while the pyrrolidinone’s lactam group imposes conformational rigidity . The hydrochloride salt formation at the azetidine nitrogen optimizes crystallinity and bioavailability, a common strategy in pharmaceutical salt selection .
Table 1: Fundamental Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₁₂N₂O₂·HCl |
SMILES | C1CC(=O)NC1C2(CNC2)O.Cl |
InChIKey | BZFCAIDGEIWCMX-UHFFFAOYSA-N |
Exact Mass (Neutral) | 172.0848 g/mol |
Exact Mass (Hydrochloride) | 208.0614 g/mol |
The SMILES string confirms the connectivity: the pyrrolidinone’s carbonyl group (C=O) at position 2 links to the azetidine’s nitrogen, while the hydroxyl group occupies the azetidine’s 3-position .
Spectroscopic and Computational Characterization
Predicted Collision Cross-Section (CCS) Profiles
Ion mobility-mass spectrometry (IM-MS) CCS values provide insights into the gas-phase ion structure. The following table summarizes computationally predicted CCS values for major adducts :
Table 2: CCS Predictions for Common Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 157.09715 | 135.4 |
[M+Na]⁺ | 179.07909 | 139.0 |
[M+NH₄]⁺ | 174.12369 | 139.3 |
[M-H]⁻ | 155.08259 | 131.8 |
The 3.9 Ų difference between [M+H]⁺ and [M+Na]⁺ adducts suggests sodium coordination induces a more extended conformation, likely due to cation-π interactions with the pyrrolidinone ring .
Tandem MS Fragmentation Patterns
Although experimental MS/MS data are unavailable, in silico fragmentation (e.g., CFM-ID) predicts dominant cleavage pathways:
-
Lactam ring opening: Neutral loss of CO (28 Da) from the pyrrolidinone moiety.
-
Azetidine cleavage: Elimination of HCl (36 Da) followed by retro-aza-Michael decomposition.
These pathways align with fragmentation behavior observed in related N-heterocyclic compounds .
Comparative Analysis with Structural Analogs
Azetidine-Containing Pharmaceuticals
Azetidine derivatives are increasingly utilized for their rigid, polar scaffolds:
Table 3: Marketed Drugs with Azetidine Moieties
Drug | Target | Azetidine Substitution |
---|---|---|
Cenicriviroc | CCR2/5 antagonist | 3-Methoxyazetidine |
AZD1722 | TRPM8 inhibitor | 3-Hydroxyazetidine |
The 3-hydroxyazetidine group in the subject compound mirrors pharmacophores in clinical candidates, enhancing target binding through hydrogen bonding .
Pyrrolidinone-Based Therapeutics
Pyrrolidin-2-one rings feature prominently in neuromodulators and antivirals:
-
Rolipram: PDE4 inhibitor with anti-inflammatory effects
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Abacavir: HIV reverse transcriptase inhibitor
The lactam’s electron-deficient carbonyl may facilitate π-stacking with aromatic residues in enzyme active sites, a property shared with the subject compound .
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